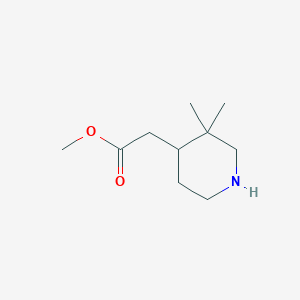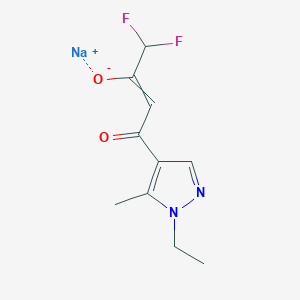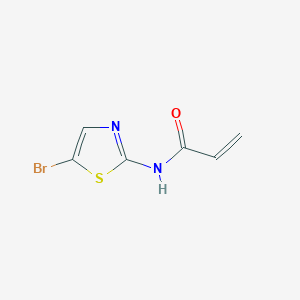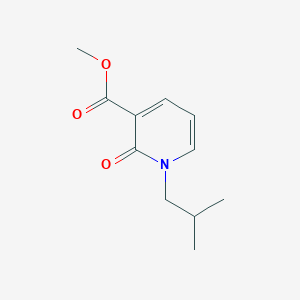
Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C12H17NO3 It is a derivative of pyridine and is characterized by the presence of an isobutyl group, a keto group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multicomponent reaction. One common method involves the reaction of terminal alkynes, isocyanates, and malonates in the presence of a copper catalyst. The reaction proceeds through the formation of a propargylic amide intermediate, which then undergoes cyclization to form the desired dihydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. The reaction conditions typically include controlled temperature, pressure, and the use of appropriate solvents and catalysts to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: Similar in structure but lacks the isobutyl group.
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Contains a hydroxy group and an ethyl ester group.
Bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide: Contains a carboxamide group instead of a carboxylate ester.
Uniqueness
Methyl 1-isobutyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 1-(2-methylpropyl)-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)7-12-6-4-5-9(10(12)13)11(14)15-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
UYVOUZFVYCTIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC=C(C1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



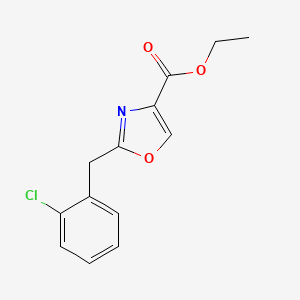

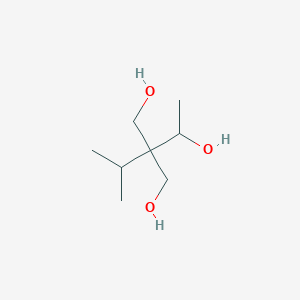

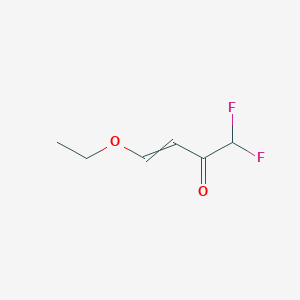
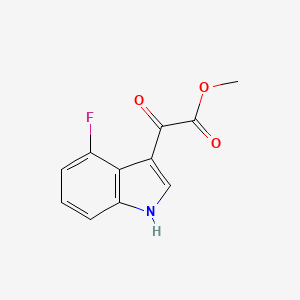
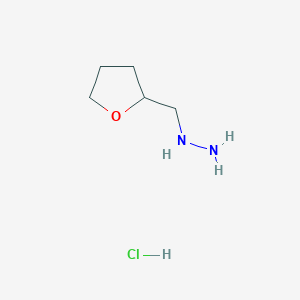
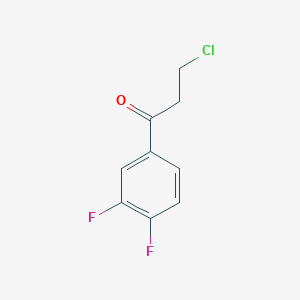
![4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B11722146.png)

